Promethazine Sulfoxide-d6: A Technical Overview
Promethazine Sulfoxide-d6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for Promethazine (B1679618) Sulfoxide-d6. This deuterated internal standard is crucial for the accurate quantification of promethazine sulfoxide (B87167), a primary metabolite of the first-generation antihistamine, promethazine.
Core Chemical Properties
Promethazine Sulfoxide-d6 is a stable isotope-labeled form of Promethazine Sulfoxide. The inclusion of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value |
| CAS Number | 1189892-93-0[1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₄D₆N₂OS[1][2][3][5] |
| Molecular Weight | 306.46 g/mol [1][2][3][5] |
| Appearance | Dark Red Solid[2] |
| Purity | >95% (as determined by HPLC)[6] |
| Storage Conditions | 2-8°C, under an inert atmosphere[2] |
| Synonyms | N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; N-[2-(Dimethyl-d6-amino)propyl]phenothiazine S-Oxide; Promethazine 5-Oxide-d6; Promethazine 5-Sulfoxide-d6; Romergan Sulfoxide-d6[2][5] |
| Application | Labeled metabolite of Promethazine for use as an internal standard in analytical assays[2][5]. |
Biological Context and Metabolism
Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP2D6[7]. One of the main metabolic pathways is the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, resulting in the formation of Promethazine Sulfoxide[7][8]. This metabolite, along with N-demethylpromethazine, is a predominant form found in urine[8]. The use of Promethazine Sulfoxide-d6 is critical for pharmacokinetic and metabolic studies to accurately quantify the formation and elimination of this key metabolite.
Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide via CYP2D6.
The parent compound, promethazine, exerts its therapeutic effects through antagonism of various receptors. It is a potent histamine (B1213489) H1-receptor antagonist, which accounts for its antihistaminic properties[8][9]. Additionally, it blocks postsynaptic dopaminergic receptors in the brain, contributing to its antiemetic effects[8]. Promethazine also possesses significant anticholinergic and alpha-adrenergic inhibitory properties[8].
Caption: Multi-receptor antagonism by the parent compound, Promethazine.
Experimental Protocols
General Analytical Workflow for Quantification
The quantification of promethazine sulfoxide in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Promethazine Sulfoxide-d6 serves as the internal standard to correct for matrix effects and variations during sample preparation and analysis.
1. Sample Preparation (e.g., Plasma)
-
To a 100 µL aliquot of plasma, add an appropriate amount of Promethazine Sulfoxide-d6 solution (internal standard).
-
Perform protein precipitation by adding 300 µL of a cold organic solvent, such as acetonitrile (B52724).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions (HPLC)
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Mass Spectrometric Conditions (Tandem MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
- Promethazine Sulfoxide: Monitor the specific precursor-to-product ion transition.
- Promethazine Sulfoxide-d6: Monitor the corresponding mass-shifted precursor-to-product ion transition for the internal standard.
-
Data Analysis: The concentration of promethazine sulfoxide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
This general protocol provides a robust framework for the accurate quantification of promethazine's primary sulfoxide metabolite in a research setting. Method development and validation are essential for specific applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Promethazine EP Impurity D-d6 (Promethazine Sulfoxide-d6) - CAS - 1189892-93-0 | Axios Research [axios-research.com]
- 4. Promethazine Sulfoxide-d6 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. Promethazine Sulfoxide-d6 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]
